

# Spectroscopic Profile of 4-Methylenepiperidine Hydrochloride: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Methylenepiperidine

Cat. No.: B3104435

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Methylenepiperidine** hydrochloride (CAS No: 144230-50-2), a key intermediate in the synthesis of various pharmaceutical compounds, notably the antifungal agent Efinaconazole.<sup>[1]</sup> This document compiles available spectroscopic information, presents detailed experimental methodologies for acquiring such data, and offers visualizations to elucidate the analytical workflow.

## Chemical Structure and Properties

- Chemical Name: **4-Methylenepiperidine** hydrochloride
- Molecular Formula: C<sub>6</sub>H<sub>12</sub>ClN<sup>[2]</sup>
- Molecular Weight: 133.62 g/mol <sup>[2]</sup>
- Appearance: White to off-white solid

## Spectroscopic Data

A thorough analysis of publicly available data reveals limited experimental spectra for **4-Methylenepiperidine** hydrochloride. The following tables summarize the available and predicted spectroscopic information.

## <sup>1</sup>H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on a patent disclosure, the following <sup>1</sup>H NMR data has been reported for **4-Methylenepiperidine** hydrochloride.[3]

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
9.70	Broad Singlet	1H	-	N-H (amine salt)
4.89	Singlet	2H	-	=CH <sub>2</sub> (exocyclic methylene)
3.22	Triplet	4H	6.1	C2-H and C6-H (piperidine ring)
2.58	Triplet	4H	6.1	C3-H and C5-H (piperidine ring)

Note: The broadness of the N-H signal is characteristic of amine salts due to quadrupole broadening and chemical exchange.

## <sup>13</sup>C NMR Spectroscopy

Experimental <sup>13</sup>C NMR data for **4-Methylenepiperidine** hydrochloride is not readily available in the public domain. However, based on the known structure, the following chemical shifts can be predicted.

Predicted Chemical Shift (δ) ppm	Carbon Atom Assignment
~140-150	C4 (quaternary, =C)
~105-115	=CH <sub>2</sub> (exocyclic methylene)
~45-55	C2 and C6 (piperidine ring)
~30-40	C3 and C5 (piperidine ring)

Disclaimer: These are predicted values and may differ from experimental results.

## Infrared (IR) Spectroscopy

Publicly accessible, complete experimental IR spectra for **4-Methylenepiperidine** hydrochloride are currently unavailable. For a related compound, 1-Acetyl-4-methylenepiperidine, an IR absorption at  $1730\text{ cm}^{-1}$  is reported, corresponding to the carbonyl stretch.[1] For the hydrochloride salt, the following characteristic absorption bands are expected.

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group Vibration
~3000-2700	N-H stretch (secondary amine salt)
~2950-2850	C-H stretch (aliphatic)
~1650	C=C stretch (alkene)
~1600-1500	N-H bend (secondary amine salt)
~890	=CH <sub>2</sub> out-of-plane bend

Disclaimer: These are expected absorption ranges and require experimental verification.

## Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios ( $m/z$ ) for various adducts of the free base (**4-Methylenepiperidine**) can be calculated. The free base has a molecular weight of  $97.16\text{ g/mol}$ .

Adduct Ion	Predicted $m/z$
[M+H] <sup>+</sup>	98.09
[M+Na] <sup>+</sup>	120.08
[M+K] <sup>+</sup>	136.05

Note: M refers to the molecular ion of the free base, **4-Methylenepiperidine**.

## Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Methylenepiperidine** hydrochloride.
- Dissolve the sample in a suitable deuterated solvent (e.g., Deuterium Oxide -  $\text{D}_2\text{O}$ , Methanol- $\text{d}_4$ , or Dimethyl Sulfoxide- $\text{d}_6$ ) in a clean, dry NMR tube. The choice of solvent is critical as the N-H proton signal may exchange with protic solvents.
- Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or a suitable internal standard for the chosen solvent, if not already present in the solvent.

$^1\text{H}$  NMR Acquisition Parameters (Example):

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16-64 (depending on sample concentration).
- Spectral Width: 0-12 ppm.
- Relaxation Delay: 1-2 seconds.
- Temperature: 298 K.

$^{13}\text{C}$  NMR Acquisition Parameters (Example):

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more (due to the low natural abundance of  $^{13}\text{C}$ ).

- Spectral Width: 0-200 ppm.
- Relaxation Delay: 2-5 seconds.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale using the reference standard.
- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **4-Methylenepiperidine** hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the spectrometer.

- Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

Data Analysis:

- Identify the characteristic absorption bands (peaks) in the spectrum.
- Correlate the wavenumbers of these bands to specific functional group vibrations (e.g., N-H stretch, C=C stretch).

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

- Prepare a dilute solution of **4-Methylenepiperidine** hydrochloride in a suitable solvent (e.g., methanol or acetonitrile/water mixture). The concentration should be in the range of 1-10  $\mu\text{g/mL}$ .
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS Example):

- Ionization Mode: Positive ion mode is typically used for amines to observe the  $[\text{M}+\text{H}]^+$  ion.
- Mass Range: Scan a mass range that includes the expected molecular ion (e.g.,  $m/z$  50-300).
- Capillary Voltage: Optimize for maximum signal intensity (e.g., 3-4 kV).
- Nebulizing Gas Flow and Temperature: Optimize to ensure efficient desolvation.

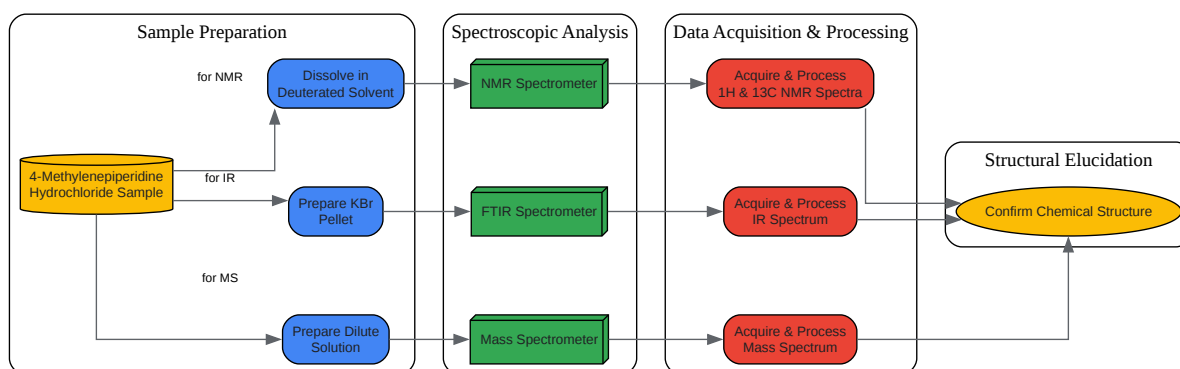
Data Analysis:

- Identify the molecular ion peak ( $[\text{M}+\text{H}]^+$  for the free base).

- Analyze the isotopic pattern to confirm the elemental composition.
- If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to gain further structural information.

## Workflow and Pathway Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis for **4-Methylenepiperidine** hydrochloride.



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Caption: Experimental workflow for the spectroscopic analysis of **4-Methylenepiperidine** hydrochloride.

This guide serves as a foundational resource for researchers working with **4-Methylenepiperidine** hydrochloride. While a complete set of experimental spectroscopic data is not yet publicly available, the information and protocols provided herein offer a robust framework for the characterization of this important pharmaceutical intermediate.

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## References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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